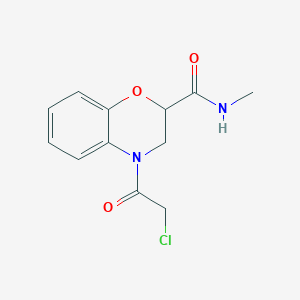

4-(2-chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

Properties

IUPAC Name |

4-(2-chloroacetyl)-N-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c1-14-12(17)10-7-15(11(16)6-13)8-4-2-3-5-9(8)18-10/h2-5,10H,6-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAJFFAUKOATSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CN(C2=CC=CC=C2O1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound belonging to the benzoxazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the chloroacetyl group and the benzoxazine core, contribute to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound includes a fused benzene and oxazine ring system, which is essential for its chemical reactivity. The presence of the chloroacetyl group enhances nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities. In vitro studies have shown promising results against various bacterial strains and human cancer cell lines. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives.

Key Findings:

- Bacterial Activity: Derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, some compounds exhibited Minimum Inhibitory Concentrations (MICs) in the range of 1 to 4 μg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity: The compound has also shown effectiveness against various fungal strains, including Candida albicans, with inhibition percentages exceeding those of standard antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines.

Case Studies:

- Breast Adenocarcinoma Cells: In vitro tests revealed that derivatives of the compound significantly inhibited cell proliferation in human breast adenocarcinoma cell lines.

- GSK-3β Inhibition: A related compound was identified as a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in several cancers. The IC50 value for this inhibition was reported at 1.6 μM, indicating strong inhibitory activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis highlights how modifications to the benzoxazine core can enhance biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | Acetyl group instead of chloroacetyl | Moderate antimicrobial activity |

| N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine | Additional chlorine substituents | Anticancer properties against specific cell lines |

| Methyl 3-(chloroacetyl)-4-hydroxybenzoate | Lacks benzoxazine core but similar functional groups | Antimicrobial activity against various pathogens |

The unique chloroacetyl substitution in this compound enhances its reactivity and potential biological efficacy compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-chloroacetyl)-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be contextualized against analogous benzoxazine derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Key Comparative Insights

Synthetic Accessibility :

- Ethyl carboxylate derivatives (7b, 8d) are synthesized via formylation or acetylation of benzoxazine precursors, with yields ranging from 69% to >80% . In contrast, the target compound’s discontinuation suggests synthetic challenges, possibly due to the instability of the chloroacetyl group or purification difficulties .

Structural Diversity :

- Sulfonyl and phenylethyl substituents (e.g., ) enhance steric bulk and solubility profiles compared to the compact chloroacetyl group, which may prioritize reactivity over target specificity.

Q & A

Q. How can computational methods predict metabolic pathways and toxicity?

- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or ADMETLab. Key metabolic sites include the chloroacetyl group (CYP450-mediated dehalogenation) and benzoxazine ring (glucuronidation). Compare results with in vitro microsomal assays (e.g., human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.